molecular formula C11H12N2O2 B1397159 Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-01-4

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1397159
M. Wt: 204.22 g/mol
InChI Key: MGJAAVUYXHVADY-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 204.23 . It is a solid at room temperature and is typically stored in a dry, sealed environment .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is confirmed by X-ray structural analysis . The structure includes a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine, a derivative of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, can react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These trihalides can then be used to obtain 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .


Physical And Chemical Properties Analysis

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 204.23 .

Scientific Research Applications

  • Scientific Field: Microbiology

    • Application Summary : This compound has been used in the development of potential anti-FtsZ agents that bind to the Vitamin K3-binding region of a homology model generated for S. pneumoniae FtsZ .
    • Methods of Application : Docking studies were used to identify potential anti-FtsZ agents . Compounds with imidazo [1,2-a]pyridine-3-carboxylate core were synthesized and screened for their anti-proliferative activity against S. pneumoniae .
    • Results or Outcomes : The study did not provide specific quantitative data or statistical analyses in the snippets available .
  • Scientific Field: Pharmacology

    • Application Summary : Imidazo[1,2-a]pyridine analogues have been developed as potential treatments for tuberculosis .
    • Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds .
    • Results or Outcomes : The study indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
  • Scientific Field: Chemistry

    • Application Summary : Ethyl 6-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 952183-17-4 . It is used in various chemical reactions in the field of chemistry .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the available snippets .
    • Results or Outcomes : The specific results or outcomes are not provided in the available snippets .
  • Scientific Field: Chemistry

    • Application Summary : Ethyl 6-methylimidazo [1,2-a]pyridine-2-carboxylate is another chemical compound with the CAS Number: 70705-30-5 . It is also used in various chemical reactions in the field of chemistry .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the available snippets .
    • Results or Outcomes : The specific results or outcomes are not provided in the available snippets .
  • Scientific Field: Chemistry

    • Application Summary : Ethyl 6-iodo-8-methylimidazo [1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 952183-17-4 . It is used in various chemical reactions in the field of chemistry .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the available snippets .
    • Results or Outcomes : The specific results or outcomes are not provided in the available snippets .
  • Scientific Field: Chemistry

    • Application Summary : Ethyl 6-methylimidazo [1,2-a]pyridine-2-carboxylate is another chemical compound with the CAS Number: 70705-30-5 . It is also used in various chemical reactions in the field of chemistry .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the available snippets .
    • Results or Outcomes : The specific results or outcomes are not provided in the available snippets .

Safety And Hazards

The compound has been assigned the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug development .

properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAAVUYXHVADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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